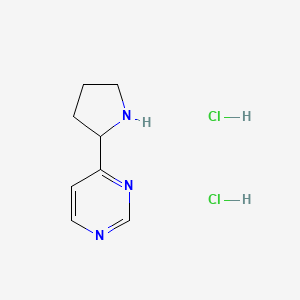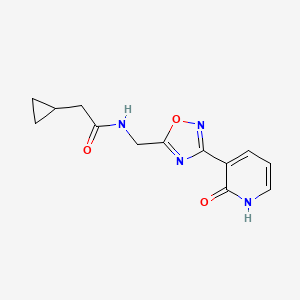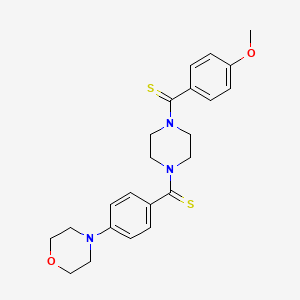![molecular formula C14H13Cl2N3OS B2699359 N-(3,4-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide CAS No. 329078-57-1](/img/structure/B2699359.png)
N-(3,4-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(3,4-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide” is an organic compound containing a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a dichlorophenyl group, which is a phenyl group with two chlorine substitutions .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar around the amide group due to the resonance between the lone pair of electrons on the nitrogen atom and the carbonyl group. The pyrimidine ring and the phenyl ring are likely to be planar due to the sp2 hybridization of their carbon atoms .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the amide group or at the aromatic rings. The chlorine atoms on the phenyl ring make it more reactive towards electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the amide group could allow for hydrogen bonding, potentially increasing its boiling point and solubility in polar solvents .Applications De Recherche Scientifique
Vibrational Spectroscopic Analysis and Quantum Computational Approach
A study focused on the antiviral active molecule related to N-(3,4-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide, detailing its vibrational spectroscopic signatures using Raman and Fourier transform infrared spectroscopy. The research utilized density functional theory to examine the molecule's geometric equilibrium, hydrogen bonding, and vibrational wavenumbers. Natural bond orbital analysis confirmed stereo-electronic interactions contributing to stability, with Hirshfeld surface analysis providing insights into intermolecular contacts. This comprehensive analysis aimed at understanding the molecule's structure and interactions at a quantum level, offering a foundation for further pharmacokinetic and antiviral activity evaluations against viruses (Mary, Pradhan, & James, 2022).
Crystal Structural Analysis
Research on compounds closely related to this compound has provided detailed insights into their crystal structures. Studies have revealed that these compounds exhibit a folded conformation about the methylene C atom of the thioacetamide bridge, stabilized by intramolecular N-H⋯N hydrogen bonds. Such structural analysis is crucial for understanding the molecular basis of the compounds' biological activities and could guide the design of new derivatives with enhanced efficacy and specificity (Subasri et al., 2016).
Antimicrobial Activity and Molecular Docking
Investigations into derivatives of this compound have explored their antimicrobial potential. Synthesis and pharmacological evaluation of various derivatives have demonstrated their antibacterial and anti-enzymatic activities. Molecular docking studies have further supported these findings by illustrating the compounds' inhibitory actions against relevant bacterial strains and enzymes, highlighting their potential as antimicrobial agents (Nafeesa et al., 2017).
Novel Antiviral Molecule Against COVID-19
A novel molecule, closely related to this compound, was synthesized and characterized for its antiviral activity, particularly against SARS-CoV-2. The study utilized FT-IR, FT-Raman spectra, and density functional theory for structural analysis. The compound's potential as an antiviral agent was assessed through molecular docking, revealing significant binding energy against SARS-CoV-2 protease. This research underscores the potential of such molecules in the development of COVID-19 treatments (Mary et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3OS/c1-8-5-9(2)18-14(17-8)21-7-13(20)19-10-3-4-11(15)12(16)6-10/h3-6H,7H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWQKWRHXIPLEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2699276.png)


![N-(5-(tert-butyl)isoxazol-3-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2699282.png)

![2-(3-butyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2699287.png)
![4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2699291.png)
![N-benzyl-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2699292.png)

![Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]-malonate](/img/structure/B2699294.png)
amine hydrochloride](/img/structure/B2699295.png)



